Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
This compound is a derivative of benzothiophene, which is a heterocyclic compound. It contains a benzene ring fused to a thiophene ring. The presence of an ethyl ester group (-COOC2H5) and a chloropropanoyl amino group (-NHCOCH2CH2Cl) on the benzothiophene ring further increases the complexity of this molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiophene ring, followed by the introduction of the ethyl ester and chloropropanoyl amino groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiophene ring, along with the ethyl ester and chloropropanoyl amino groups. The presence of these functional groups would likely have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiophene ring and the functional groups attached to it. The chloropropanoyl amino group, for example, could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring could contribute to its aromaticity and stability, while the ethyl ester and chloropropanoyl amino groups could influence its solubility and reactivity .Scientific Research Applications
Chemistry and Recyclization
The compound has been involved in research exploring its chemical properties and potential for recyclization. Shipilovskikh et al. (2014) studied the reaction of a similar compound, ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with primary amines, leading to the formation of related carboxylates. This study demonstrated the compound's reactive potential and its ability to form new chemical structures under specific conditions (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Synthesis of Antimicrobial and Anti-inflammatory Agents
In research conducted by Narayana et al. (2006), derivatives of a similar compound, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This suggests that the compound or its derivatives could be potential candidates for pharmaceutical applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
Exploration of Antioxidant Activity
A study by Aghekyan et al. (2020) involved the synthesis of derivatives of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then screened for their antioxidant activity. This indicates the compound's relevance in research aimed at discovering new antioxidants (Aghekyan, Mkryan, Panosyan, Buniatyan, & Muradyan, 2020).
Anticancer Applications
Research by Mohareb et al. (2016) focused on synthesizing novel thiophene and benzothiophene derivatives, including those related to the compound , and evaluating them as anti-cancer agents. This suggests potential applications in cancer treatment research (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-3-25-20(24)17-15-10-9-14(13-7-5-4-6-8-13)11-16(15)26-19(17)22-18(23)12(2)21/h4-8,12,14H,3,9-11H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCYEFMYXEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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